molecular formula C19H27NO7 B14158500 E 73 acetate CAS No. 4348-92-9

E 73 acetate

Cat. No.: B14158500
CAS No.: 4348-92-9
M. Wt: 381.4 g/mol
InChI Key: CJDRKNGHQAWMAJ-UHFFFAOYSA-N
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Description

E 73 acetate: , also known as ethyl acetate, is a significant chemical compound widely used in various industries. It is a colorless liquid characterized by a distinctive sweet, fruity smell, often likened to pears. Its chemical formula is C4H8O2 , and it belongs to the ester functional group (-COO-). Ethyl acetate is known for its versatility and is used in applications ranging from solvents in paints and coatings to flavoring agents in food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetate is primarily synthesized via the esterification of ethanol and acetic acid, a reaction catalyzed by concentrated sulfuric acid. This reaction is an example of a condensation reaction, with water being produced as a by-product: [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, ethyl acetate is commonly synthesized using the Fischer esterification method or through the Tishchenko reaction, which involves the use of two equivalents of acetaldehyde in the presence of an alkoxide catalyst . Another method includes the ethanol dehydrogenation reaction, which is more environmentally friendly and energy-efficient .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: Ethyl acetate can be hydrolyzed back into ethanol and acetic acid in the presence of water and an acid or base catalyst.

    Reduction: Ethyl acetate can be reduced to ethanol using reducing agents like lithium aluminum hydride.

    Substitution: Ethyl acetate can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl acetate is primarily related to its role as a solvent. It dissolves various substances, facilitating chemical reactions and extractions. In biological systems, ethyl acetate can penetrate cell membranes, aiding in the extraction of intracellular compounds. Its effectiveness as a solvent is due to its moderate polarity and ability to dissolve both polar and non-polar substances .

Comparison with Similar Compounds

Ethyl acetate can be compared with other similar esters such as:

    Methyl acetate (C3H6O2): Similar in structure but with a lower molecular weight and boiling point.

    Isobutyl acetate (C6H12O2): Has a higher molecular weight and boiling point, used in different industrial applications.

    Isoamyl acetate (C7H14O2): Known for its strong banana-like odor, used in flavorings and fragrances.

    Benzyl acetate (C9H10O2): Used in perfumery and as a solvent in the chemical industry .

Ethyl acetate stands out due to its balance of volatility, solvency, and low toxicity, making it a preferred choice in many applications.

Properties

CAS No.

4348-92-9

Molecular Formula

C19H27NO7

Molecular Weight

381.4 g/mol

IUPAC Name

[1-(5-acetyloxy-3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate

InChI

InChI=1S/C19H27NO7/c1-10-8-19(4,27-12(3)22)9-14(18(10)25)15(26-11(2)21)5-13-6-16(23)20-17(24)7-13/h10,13-15H,5-9H2,1-4H3,(H,20,23,24)

InChI Key

CJDRKNGHQAWMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)OC(=O)C)(C)OC(=O)C

Origin of Product

United States

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